2-Naphthalenepropanoic acid, alpha-(aminomethyl)-, (alphaR)-
Overview
Description
2-Naphthalenepropanoic acid, alpha-(aminomethyl)-, (alphaR)- is an organic compound with the molecular formula C14H15NO2. This compound is characterized by a naphthalene ring system attached to a propanoic acid moiety, with an aminomethyl group at the alpha position. The (alphaR) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenepropanoic acid, alpha-(aminomethyl)-, (alphaR)- typically involves the following steps:
Starting Material: The synthesis often begins with naphthalene, which undergoes a series of reactions to introduce the propanoic acid and aminomethyl groups.
Functional Group Introduction:
Aminomethylation: The aminomethyl group can be introduced via reductive amination, where an aldehyde intermediate reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenepropanoic acid, alpha-(aminomethyl)-, (alphaR)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of naphthoic acids or ketones.
Reduction: Formation of naphthyl alcohols or amines.
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.
Scientific Research Applications
2-Naphthalenepropanoic acid, alpha-(aminomethyl)-, (alphaR)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Naphthalenepropanoic acid, alpha-(aminomethyl)-, (alphaR)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to active sites, altering enzyme activity, or modulating receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenepropanoic acid, alpha-(aminomethyl)-: A similar compound without the (alphaR) stereochemistry.
Alpha naphthalene acetic acid: Another naphthalene derivative with different functional groups.
Uniqueness
2-Naphthalenepropanoic acid, alpha-(aminomethyl)-, (alphaR)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions. This stereochemistry can result in different biological activities and chemical properties compared to its non-stereospecific counterparts.
Properties
IUPAC Name |
(2R)-2-(aminomethyl)-3-naphthalen-2-ylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-9-13(14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGPAIUIZHYAIQ-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CN)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](CN)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238610 | |
Record name | (αR)-α-(Aminomethyl)-2-naphthalenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201238610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260596-22-2 | |
Record name | (αR)-α-(Aminomethyl)-2-naphthalenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260596-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-(Aminomethyl)-2-naphthalenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201238610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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